2-Acetyl-5-hydroxyisonicotinaldehyde
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Overview
Description
2-Acetyl-5-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is characterized by the presence of both acetyl and hydroxy functional groups attached to an isonicotinaldehyde backbone. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-hydroxyisonicotinaldehyde typically involves the coupling of specific precursors under controlled conditions. One common method involves the reaction of 2-acetyl-5-hydroxybenzaldehyde with isonicotinic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-5-hydroxyisonicotinic acid.
Reduction: Formation of 2-acetyl-5-hydroxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetyl-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Acetyl-5-hydroxybenzaldehyde: Shares a similar structure but lacks the isonicotinic acid moiety.
5-Hydroxyisonicotinaldehyde: Similar backbone but without the acetyl group.
2-Acetylisonicotinaldehyde: Lacks the hydroxy group
Uniqueness: 2-Acetyl-5-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups on an isonicotinaldehyde backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-acetyl-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)8(12)3-9-7/h2-4,12H,1H3 |
InChI Key |
LEUQGFBUULOIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)C=O)O |
Origin of Product |
United States |
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